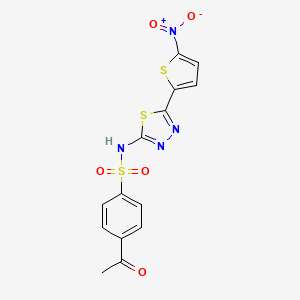
Mt KARI-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mt KARI-IN-5, also known as compound 6c, is a potent inhibitor of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mtb KARI). This enzyme is crucial in the branched-chain amino acid biosynthesis pathway of Mycobacterium tuberculosis, making it an attractive target for anti-tuberculosis drug development. This compound has shown significant inhibitory activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 1.56 μM and low cytotoxicity (HEK IC50 > 64 μg/mL) .
Vorbereitungsmethoden
The synthesis of Mt KARI-IN-5 involves the development of (4-methoxyphenyl)carbamoyl (5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide analogues. The synthetic route includes the reaction of 4-methoxyphenyl isocyanate with 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-amine under specific conditions to yield the desired compound . Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification methods.
Analyse Chemischer Reaktionen
Mt KARI-IN-5 undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, nucleophiles for substitution reactions, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Mt KARI-IN-5 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of ketol-acid reductoisomerase in Mycobacterium tuberculosis.
Biology: It helps in understanding the role of branched-chain amino acid biosynthesis in bacterial growth and survival.
Medicine: this compound is a potential lead compound for developing new anti-tuberculosis drugs, especially against drug-resistant strains.
Industry: The compound’s low cytotoxicity makes it a candidate for further development in pharmaceutical industries .
Wirkmechanismus
Mt KARI-IN-5 exerts its effects by inhibiting the enzyme ketol-acid reductoisomerase (KARI) in Mycobacterium tuberculosis. This enzyme is involved in the biosynthesis of branched-chain amino acids, which are essential for bacterial growth. By binding to the active site of KARI, this compound prevents the enzyme from catalyzing the conversion of 2-acetolactate to 2,3-dihydroxy-3-alkylbutyrate, thereby disrupting the biosynthesis pathway and inhibiting bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Mt KARI-IN-5 is compared with other ketol-acid reductoisomerase inhibitors, such as compounds 14 and 16, which have inhibitory constant values of 3.71 μM and 3.06 μM, respectively . These compounds also show inhibitory activity against Mycobacterium tuberculosis but differ in their binding affinities and cytotoxicity profiles. This compound is unique due to its specific structure, which includes a 5-nitrothiophen-2-yl group and a 1,3,4-thiadiazol-2-yl moiety, contributing to its potent inhibitory activity and low cytotoxicity .
Eigenschaften
Molekularformel |
C14H10N4O5S3 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
4-acetyl-N-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C14H10N4O5S3/c1-8(19)9-2-4-10(5-3-9)26(22,23)17-14-16-15-13(25-14)11-6-7-12(24-11)18(20)21/h2-7H,1H3,(H,16,17) |
InChI-Schlüssel |
WFMFLZBQKIAQEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3=CC=C(S3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


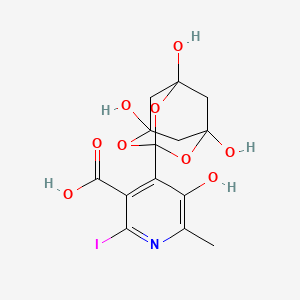
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
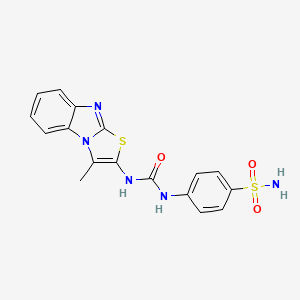

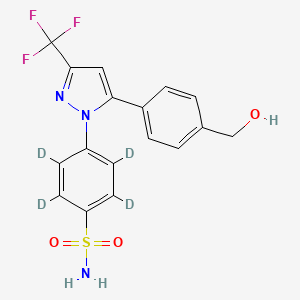

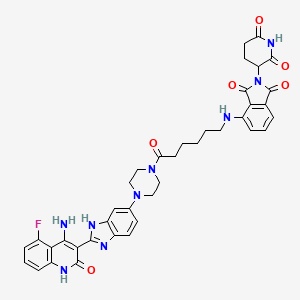
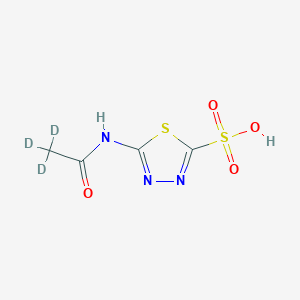
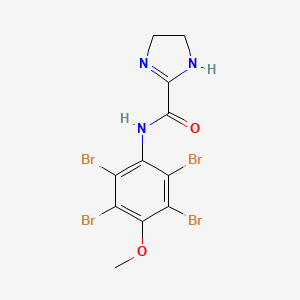
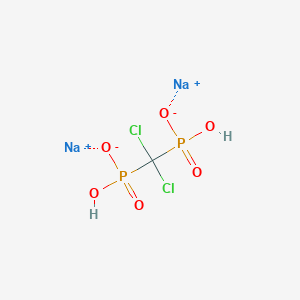
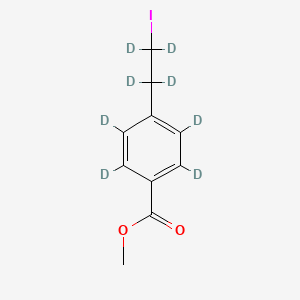

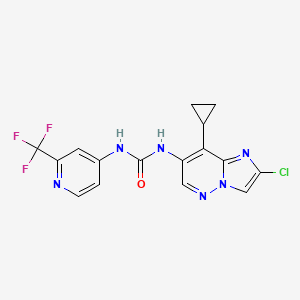
![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)
